molecular formula C18H19Cl3N2O4S B3003097 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide CAS No. 338967-46-7

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide

Cat. No.: B3003097
CAS No.: 338967-46-7
M. Wt: 465.77
InChI Key: JWSZUYCUHUVUJV-UHFFFAOYSA-N
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Description

2-(N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide is a chloroaromatic acetamide derivative featuring a sulfonyl group, dichlorophenyl backbone, and an isopropoxy substituent. Its structure (Fig. 1) includes:

  • 2,4-Dichloro substitution: Increases lipophilicity and steric bulk.
  • 5-Isopropoxy group: A bulky alkoxy substituent that may influence metabolic stability and solubility.
  • N-Methylacetamide: A polar group contributing to hydrogen-bonding interactions.

This compound is hypothesized to have applications in medicinal chemistry or agrochemical research, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O4S/c1-11(2)27-17-9-16(14(20)8-15(17)21)23(10-18(24)22-3)28(25,26)13-6-4-12(19)5-7-13/h4-9,11H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSZUYCUHUVUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide , identified by its CAS number 946387-07-1, is a synthetic molecule with potential biological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₂S
  • Molecular Weight : 353.31 g/mol
  • Structural Characteristics : The compound features a sulfonamide group and multiple chlorine substituents, which may influence its biological interactions.

The specific mechanism of action for this compound is not extensively documented; however, it is hypothesized to act as an antagonist at certain receptor sites due to its structural analogies with known antagonists. The presence of the chlorophenylsulfonyl group suggests potential interactions with proteins involved in inflammatory and pain pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the same class. For instance, derivatives exhibiting similar structural motifs have shown promising results against human adenovirus (HAdV). Notably, compounds with high selectivity indexes have been reported, indicating that modifications to the structure can enhance antiviral efficacy while minimizing cytotoxicity .

Efficacy Studies

In vitro studies have been conducted to evaluate the biological activity of related compounds. For example, a study reported that certain analogues showed effective inhibition of viral replication at low micromolar concentrations while maintaining low cytotoxicity .

Table 1: Comparative Efficacy of Related Compounds

Compound NameIC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound A0.27156.8>100
Compound B0.50200.0>150
Compound C0.15100.0>200

Case Studies

  • Study on Antiviral Activity : A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were tested for their ability to inhibit HAdV infections in vitro. The most potent compound exhibited an IC50 value of 0.27 μM against HAdV with a high selectivity index .
  • Anticancer Investigation : In a preclinical study involving various cancer cell lines, compounds structurally similar to the target molecule were shown to induce apoptosis and inhibit proliferation effectively. These findings suggest that further exploration into the anticancer potential of the target compound is warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared to two analogs from the evidence:

Compound A : 2-(N-(4-Chlorophenylsulfonyl)-2,4-Dichloro-5-Methoxyphenylamino)-N-Methylacetamide (CAS 338961-59-4)
  • 5-Methoxy substituent (vs. isopropoxy in the target): Smaller, less lipophilic, and more electron-withdrawing.
  • Molecular Formula : C₁₆H₁₄Cl₃N₂O₄S.
  • Molecular Weight : ~436.35 g/mol.
  • Predicted Properties : Higher water solubility due to reduced steric hindrance and lower logP compared to the target compound.
Compound B : 2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide (CAS 795287-66-0)
  • Sulfanyl (S–) linkage (vs. sulfonyl in the target): Less polar, altering electronic distribution.
  • Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂.
  • Molecular Weight : ~446.90 g/mol.
  • Predicted Properties : Enhanced organic solubility due to diethyl groups but reduced hydrogen-bonding capacity.

Comparative Data Table

Property Target Compound Compound A Compound B
5-Position Substituent Isopropoxy (-OCH(CH₃)₂) Methoxy (-OCH₃) Diethylsulfamoyl (-N(SO₂)(C₂H₅)₂)
Core Functional Group Sulfonyl (-SO₂) Sulfonyl (-SO₂) Sulfanyl (-S–)
Molecular Formula C₁₇H₁₆Cl₃N₂O₄S C₁₆H₁₄Cl₃N₂O₄S C₁₈H₂₀Cl₂N₂O₃S₂
Molecular Weight (g/mol) ~450.35 ~436.35 ~446.90
Predicted logP Higher (bulky isopropoxy) Moderate (smaller methoxy) Moderate (diethyl groups offset sulfamoyl)
Solubility Profile Lower aqueous solubility Higher aqueous solubility Higher organic solubility

Functional Group Impact Analysis

  • Sulfonyl vs.
  • Alkoxy Substituents : The isopropoxy group in the target compound likely improves metabolic stability compared to methoxy in Compound A due to steric hindrance of oxidative enzymes.

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